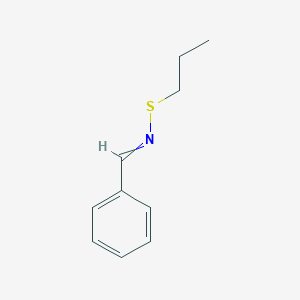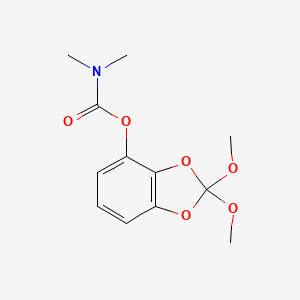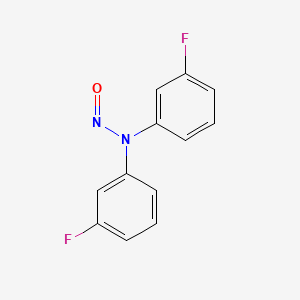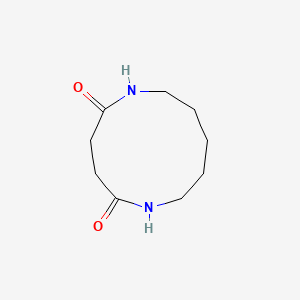
Benzaldehyde S-propylthioxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzaldehyde S-propylthioxime is an organic compound that belongs to the class of oximes Oximes are characterized by the presence of the functional group -C=N-OH this compound is derived from benzaldehyde, which is a simple aromatic aldehyde with a characteristic almond-like odor
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde S-propylthioxime typically involves the reaction of benzaldehyde with S-propylthiohydroxylamine. The reaction is carried out under mild conditions, often in the presence of a catalyst to facilitate the formation of the oxime group. The general reaction can be represented as follows:
C6H5CHO+S-propylthiohydroxylamine→Benzaldehyde S-propylthioxime
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the desired compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Benzaldehyde S-propylthioxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form corresponding nitriles or other oxidized products.
Reduction: Reduction of the oxime group can yield amines.
Substitution: The aromatic ring of benzaldehyde can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents.
Major Products Formed
Oxidation: Formation of nitriles or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzaldehyde derivatives.
Applications De Recherche Scientifique
Benzaldehyde S-propylthioxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as a reagent in chemical processes.
Mécanisme D'action
The mechanism of action of Benzaldehyde S-propylthioxime involves its interaction with specific molecular targets. The oxime group can form Schiff bases with free amino groups of proteins, leading to the formation of stable complexes. This interaction can affect various biochemical pathways and cellular processes, contributing to its biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzaldehyde oxime: Similar structure but lacks the S-propylthio group.
Benzyl alcohol: Similar aromatic structure but different functional group.
Benzoic acid: Similar aromatic structure but different functional group.
Uniqueness
Benzaldehyde S-propylthioxime is unique due to the presence of the S-propylthio group, which imparts distinct chemical properties and potential applications. The combination of the aromatic benzaldehyde moiety with the oxime group and S-propylthio substitution makes it a versatile compound for various research and industrial applications.
Propriétés
Numéro CAS |
61076-38-8 |
|---|---|
Formule moléculaire |
C10H13NS |
Poids moléculaire |
179.28 g/mol |
Nom IUPAC |
1-phenyl-N-propylsulfanylmethanimine |
InChI |
InChI=1S/C10H13NS/c1-2-8-12-11-9-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3 |
Clé InChI |
RSKVIMZMBOMFQS-UHFFFAOYSA-N |
SMILES canonique |
CCCSN=CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Hydroxyethyl {3-[ethyl(phenyl)amino]propyl}carbamate](/img/structure/B14609315.png)

![(Phenylthio)[(trifluoromethyl)sulfonyl]methane](/img/structure/B14609335.png)





![N-{[2-(3-Methylbut-3-en-1-yl)phenyl]sulfanyl}-1-phenylmethanamine](/img/structure/B14609372.png)

stannane](/img/structure/B14609382.png)
![{3-Chloro-4-[(prop-2-en-1-yl)oxy]phenyl}acetyl chloride](/img/structure/B14609384.png)


